

Levovist® (SH U 508 A) Microbubbles: A Technical Guide to Composition and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Levovist**
Cat. No.: **B238291**

[Get Quote](#)

This technical guide provides an in-depth analysis of the composition and stability of **Levovist®**, a first-generation ultrasound contrast agent. Designed for researchers, scientists, and professionals in drug development, this document details the core formulation, experimental methodologies for characterization, and key stability data.

Core Composition

Levovist® (SH U 508 A) is a microbubble contrast agent supplied as a sterile, pyrogen-free granulate. The microbubbles are formed extemporaneously upon reconstitution of the granulate with sterile water for injection. The core composition of the granulate is detailed in Table 1.

Table 1: Composition of **Levovist®** Granulate

Component	Chemical Name	Percentage by Weight	Role
Galactose	D-Galactose	99.9%	Forms the microparticle matrix and the shell of the microbubbles upon reconstitution.
Palmitic Acid	Hexadecanoic Acid	0.1%	Aids in the stabilization of the microbubble shell.

Upon reconstitution, the galactose microparticles dissolve to form a suspension of air-filled microbubbles. The shell of these microbubbles is primarily composed of a galactose matrix with incorporated palmitic acid, which contributes to their stability.

Microbubble Characteristics

The physical characteristics of **Levovist®** microbubbles are critical to their function as an ultrasound contrast agent. Key quantitative parameters are summarized in Table 2.

Table 2: Physical Properties of Reconstituted **Levovist®** Microbubbles

Parameter	Value	Notes
Mean Diameter	2 - 4 μm	Dependent on the concentration of the suspension.
Concentration	Approx. $2-4 \times 10^8$ bubbles/mL	For a 300 mg/mL suspension.
In Vivo Half-Life	< 2 minutes	In the blood pool.

Experimental Protocols

The characterization of **Levovist®** microbubbles involves a series of in vitro and in vivo experiments to determine their physical and acoustic properties, as well as their stability.

Microbubble Size Distribution Analysis

A common method for determining the size distribution of microbubbles is through the use of a Coulter counter or laser diffraction.

Protocol: Size Distribution Measurement using a Coulter Counter

- Reconstitution: Prepare the **Levovist®** suspension according to the manufacturer's instructions, typically by adding sterile water to the granulate and shaking gently.
- Dilution: Immediately after reconstitution, dilute a small aliquot of the microbubble suspension in an isotonic electrolyte solution (e.g., Isoton® II) to a concentration suitable for

the Coulter counter. The dilution factor should be optimized to minimize coincidence events.

- **Measurement:** Introduce the diluted sample into the Coulter counter. The instrument measures the volume of individual particles as they pass through a small aperture, allowing for the determination of the size distribution.
- **Data Analysis:** Analyze the resulting data to obtain the mean diameter, size distribution curve, and concentration of the microbubbles.

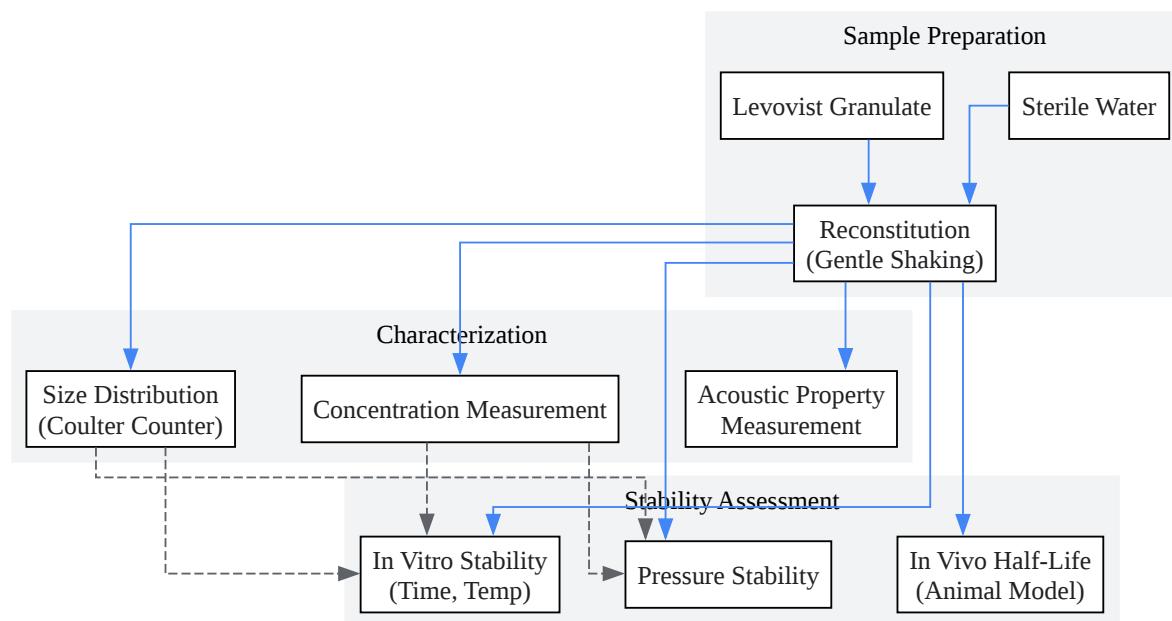
In Vitro Stability Assessment

The stability of the microbubble suspension is a critical parameter. It can be assessed under various conditions, such as changes in pressure and temperature.

Protocol: In Vitro Stability under Static Conditions

- **Reconstitution:** Prepare the **Levovist®** suspension.
- **Incubation:** Store the suspension at a controlled temperature (e.g., room temperature).
- **Sampling:** At predetermined time intervals (e.g., 0, 5, 10, 20, 30 minutes), carefully extract an aliquot of the suspension.
- **Analysis:** For each aliquot, determine the microbubble concentration and size distribution using a Coulter counter as described in Protocol 3.1.
- **Data Evaluation:** Plot the microbubble concentration and mean size as a function of time to evaluate the stability of the suspension. A decrease in concentration or a change in size distribution indicates bubble dissolution or coalescence.

Protocol: In Vitro Stability under Pressure

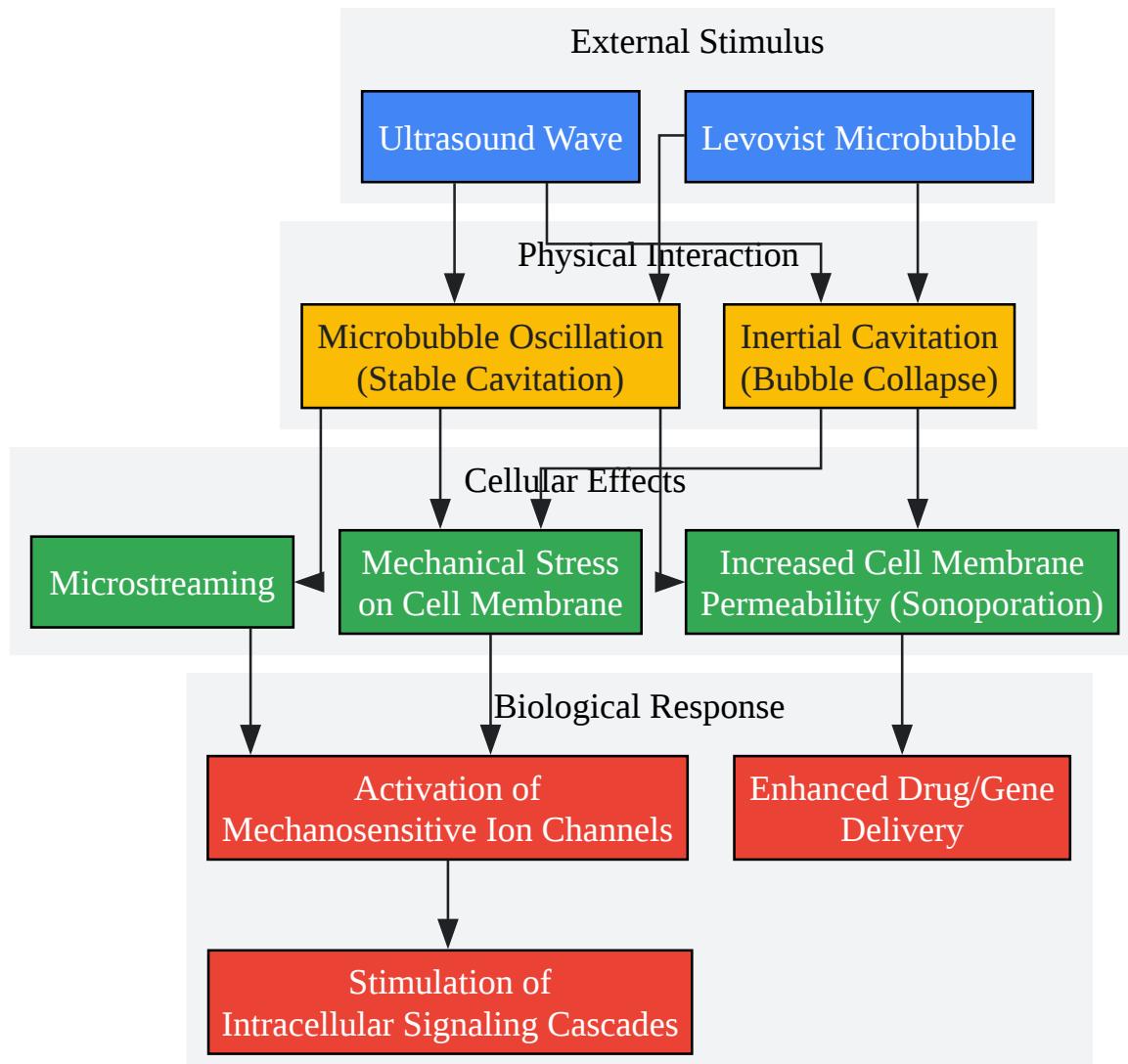

- **Reconstitution:** Prepare the **Levovist®** suspension.
- **Pressure Application:** Place the suspension in a sealed chamber connected to a pressure source.

- Pressurization Cycles: Subject the suspension to controlled cycles of increased and decreased pressure, simulating physiological conditions.
- Analysis: After the pressure cycles, measure the microbubble concentration and size distribution.
- Comparison: Compare the results to a control sample that was not subjected to pressure changes to quantify the impact of pressure on microbubble stability.

Visualizing Experimental and Biological Processes

Experimental Workflow for Microbubble Characterization

The following diagram illustrates a generalized workflow for the characterization of **Levovist®** microbubbles.



[Click to download full resolution via product page](#)

A generalized workflow for the characterization of **Levovist®** microbubbles.

Cellular Effects of Microbubble-Enhanced Ultrasound

While specific signaling pathways for the galactose-based shell of **Levovist®** are not extensively documented, the interaction of microbubbles with ultrasound can induce bio-effects at the cellular level through mechanotransduction. The following diagram illustrates these general principles.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Levovist® (SH U 508 A) Microbubbles: A Technical Guide to Composition and Stability]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b238291#levovist-microbubble-composition-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com